Pretamazium iodide

Description

Systematic Nomenclature and Molecular Formula Analysis

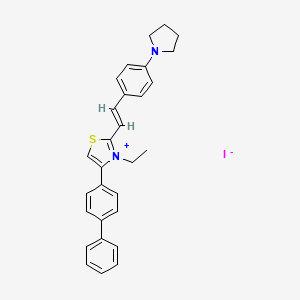

This compound presents a complex molecular architecture that requires careful systematic analysis to fully understand its chemical identity. The compound exists as an ionic salt with the molecular formula C₂₉H₂₉N₂S·I, yielding a total molecular weight of 564.523 daltons. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(1,1'-biphenyl)-4-yl-3-ethyl-2-(2-(4-(1-pyrrolidinyl)phenyl)ethenyl)thiazolium iodide, which reflects its complex structural organization and functional group arrangement.

The cationic portion of this compound, represented by the molecular formula C₂₉H₂₉N₂S, possesses a molecular weight of 437.619 daltons and carries a positive charge of +1. This thiazolium cation demonstrates the characteristic features of quaternary nitrogen compounds, where the nitrogen atom within the thiazole ring system bears a formal positive charge. The associated iodide anion (I⁻) completes the ionic pair, contributing 126.904 daltons to the overall molecular weight and providing the necessary counterion to maintain electrical neutrality.

Detailed structural analysis reveals that this compound contains several distinct functional domains that contribute to its overall chemical behavior. The biphenyl moiety provides significant aromatic character and contributes to the compound's lipophilicity, while the pyrrolidine substituent introduces additional nitrogen-containing functionality that may influence binding interactions with biological targets. The ethenyl bridge connecting these major structural components allows for extended conjugation throughout the molecule, potentially affecting its electronic properties and stability.

| Molecular Component | Formula | Molecular Weight (Da) | Charge |

|---|---|---|---|

| Pretamazium cation | C₂₉H₂₉N₂S | 437.619 | +1 |

| Iodide anion | I | 126.904 | -1 |

| Complete salt | C₂₉H₂₉N₂S·I | 564.523 | 0 |

The compound's registration in major chemical databases provides additional nomenclatural context. PubChem identifies the cationic component with CID 6446786, while the complete iodide salt maintains separate database entries reflecting its distinct chemical identity. Alternative systematic names include 4-([1,1'-biphenyl]-4-yl)-3-ethyl-2-{(E)-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1,3-thiazol-3-ium, emphasizing the thiazolium core structure and the stereochemical designation of the ethenyl bridge.

Crystallographic Structure and Stereochemical Configuration

The crystallographic structure of this compound reveals important details about its three-dimensional molecular organization and stereochemical properties. According to structural data, the compound exhibits achiral characteristics with no defined stereocenters, indicating that the molecule does not possess asymmetric carbon atoms that would give rise to optical isomerism. However, the presence of one E/Z center suggests that geometric isomerism occurs around the ethenyl bridge connecting the thiazolium ring system to the pyrrolidine-containing aromatic segment.

The thiazolium ring system adopts a planar configuration, consistent with the aromatic character typical of thiazole derivatives. This planarity is crucial for the compound's electronic properties and potential interactions with biological macromolecules. The five-membered heterocyclic ring containing both sulfur and nitrogen atoms demonstrates significant π-electron delocalization, contributing to the overall stability of the cationic charge distribution. The positive charge localization on the quaternary nitrogen atom influences the compound's solubility properties and ionic interactions with anionic biological components.

Structural analysis of the biphenyl substituent reveals that this aromatic system likely adopts a twisted conformation relative to the thiazolium plane, as is typical for biphenyl compounds due to steric hindrance between ortho hydrogen atoms. This three-dimensional arrangement affects the compound's overall molecular volume and surface area, parameters that are critical for understanding drug-receptor interactions and membrane permeability properties. The pyrrolidine ring system introduces additional conformational flexibility through its saturated five-membered ring structure, which can adopt envelope or twist conformations depending on the crystalline environment and intermolecular interactions.

The iodide counterion positioning within the crystal lattice plays a significant role in determining the compound's solid-state properties. Large halide anions such as iodide typically form specific ionic interactions with the positively charged nitrogen center, influencing both the crystal packing arrangement and the compound's dissolution characteristics. The relatively large size of the iodide anion, with an ionic radius of approximately 206 picometers, affects the lattice energy and solubility properties compared to compounds containing smaller halide counterions.

| Structural Parameter | Value | Description |

|---|---|---|

| Stereochemistry | Achiral | No optical activity |

| Defined Stereocenters | 0/0 | No asymmetric carbon atoms |

| E/Z Centers | 1 | Geometric isomerism around ethenyl bridge |

| Molecular Charge (cation) | +1 | Quaternary nitrogen |

| Optical Activity | None | No rotation of polarized light |

Comparative Analysis of Thiazolium Derivatives in Pharmaceutical Chemistry

This compound represents one member of a diverse family of thiazolium derivatives that have found extensive application in pharmaceutical chemistry. The thiazole ring system, characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its ability to participate in various biological interactions while maintaining chemical stability. This structural motif appears in numerous natural products and synthetic pharmaceuticals, demonstrating its fundamental importance in drug design and development.

The biological significance of thiazole-containing compounds extends from essential vitamins to complex pharmaceutical agents. Thiamine, also known as vitamin B₁, contains a thiazole ring as part of its core structure and serves critical roles in cellular metabolism. This natural occurrence establishes the biocompatibility and metabolic compatibility of thiazole derivatives, providing a foundation for their pharmaceutical applications. The thiazole nucleus in this compound shares structural similarities with these naturally occurring compounds while incorporating additional functional groups that confer specific biological activities.

Commercial applications of thiazole derivatives span multiple therapeutic areas, including antimicrobial, antifungal, and antiparasitic agents. Sulfathiazole represents an early example of thiazole-based antimicrobial therapy, while more recent developments include ritonavir for antiretroviral therapy and abafungin for antifungal treatment. These diverse applications demonstrate the versatility of the thiazole scaffold in addressing various pathogenic targets and disease states. This compound's nematocidal activity fits within this broader pattern of antiparasitic applications, specifically targeting parasitic nematodes through mechanisms that likely involve disruption of essential cellular processes.

The pharmaceutical importance of thiazolium derivatives extends beyond their direct therapeutic applications to include their roles as synthetic intermediates and chemical tools. Many thiazole compounds serve as precursors for more complex pharmaceutical structures, while others function as chemical probes for biological research. The charged nature of thiazolium compounds, exemplified by this compound, provides unique opportunities for ionic interactions with biological macromolecules, potentially leading to enhanced selectivity and potency compared to neutral thiazole derivatives.

Recent research efforts have focused on developing novel thiazole derivatives with improved pharmacological profiles and expanded therapeutic applications. Studies have demonstrated that structural modifications of the thiazole core can significantly alter biological activity, selectivity, and pharmacokinetic properties. The incorporation of various substituents, such as the biphenyl and pyrrolidine groups found in this compound, represents a strategic approach to optimizing compound properties for specific therapeutic targets.

| Thiazole Derivative | Therapeutic Area | Primary Application | Structural Features |

|---|---|---|---|

| Thiamine (Vitamin B₁) | Nutrition/Metabolism | Essential vitamin | Natural thiazole with amino group |

| Sulfathiazole | Antimicrobial | Bacterial infections | Sulfonamide-thiazole conjugate |

| Ritonavir | Antiretroviral | Human immunodeficiency virus treatment | Complex thiazole-containing protease inhibitor |

| This compound | Antiparasitic | Nematocidal activity | Thiazolium with biphenyl and pyrrolidine substituents |

| Abafungin | Antifungal | Fungal infections | Thiazole-based antifungal agent |

The comparative analysis reveals that this compound occupies a unique position within the thiazolium derivative family due to its specific combination of structural features and biological activity. The presence of both the biphenyl aromatic system and the pyrrolidine heterocycle distinguishes it from simpler thiazole derivatives and suggests a more complex mechanism of action. The quaternary nitrogen center, which generates the thiazolium character, provides opportunities for specific ionic interactions that are not available to neutral thiazole compounds, potentially contributing to its selective nematocidal activity.

Structure

3D Structure of Parent

Properties

CAS No. |

24840-59-3 |

|---|---|

Molecular Formula |

C29H29IN2S |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

3-ethyl-4-(4-phenylphenyl)-2-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1,3-thiazol-3-ium;iodide |

InChI |

InChI=1S/C29H29N2S.HI/c1-2-31-28(26-15-13-25(14-16-26)24-8-4-3-5-9-24)22-32-29(31)19-12-23-10-17-27(18-11-23)30-20-6-7-21-30;/h3-5,8-19,22H,2,6-7,20-21H2,1H3;1H/q+1;/p-1 |

InChI Key |

PHLNJRSJIHEEGV-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Isomeric SMILES |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |

Canonical SMILES |

CC[N+]1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Origin of Product |

United States |

Biological Activity

Pretamazium iodide is a compound that has garnered interest in various biological applications, particularly in the field of pharmacology and toxicology. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is an iodinated compound that may have implications in medical treatments and research. Its mechanism of action and biological effects are closely related to its interaction with iodine metabolism and thyroid function.

The biological activity of this compound is primarily linked to its role in iodine metabolism. Iodine is essential for the synthesis of thyroid hormones, which regulate various physiological processes including metabolism, growth, and development. Disruptions in iodine levels can lead to thyroid dysfunction, which has been observed in studies involving perchlorate, a compound known to interfere with iodide uptake in the thyroid gland .

1. Thyroid Function

Research indicates that iodide compounds can significantly influence thyroid hormone levels. A study examining urinary iodine concentrations showed circadian rhythmicity in both adults and children, highlighting the importance of consistent iodine intake for maintaining proper thyroid function .

Table 1: Urinary Iodine Concentration (UI) Findings

| Subject Group | Average UI (µg/L) | Circadian Rhythm Observed |

|---|---|---|

| Adults | Varies by time | Yes |

| Children | Varies by time | Yes |

2. Impact on Development

The National Academy of Sciences has identified vulnerable populations, such as fetuses of pregnant women with hypothyroidism or iodide deficiency, as being particularly sensitive to disruptions in iodine levels. This underscores the need for adequate iodide intake during pregnancy to support fetal development .

Case Studies

Case Study 1: Iodine Supplementation Effects

A clinical trial conducted on pregnant women demonstrated that supplementation with iodide led to improved thyroid hormone levels and better developmental outcomes in offspring. The study monitored iodine intakes and assessed the impact on maternal and neonatal health.

Case Study 2: Perchlorate Exposure

A cohort study assessed the effects of perchlorate exposure on iodine uptake in a population with varying dietary iodide intake. Results indicated that higher levels of perchlorate were associated with reduced urinary iodine concentrations, suggesting a potential risk for thyroid dysfunction .

Research Findings

Recent research highlights the significance of monitoring iodine intake across different populations:

- Iodine Intake Estimates : Average daily intakes of iodine were found to range from 138 to 353 µg/person/day across various demographic groups, indicating sufficient intake for most individuals but potential deficiencies in specific populations .

- Circadian Variability : The circadian rhythm of urinary iodine excretion suggests that timing of sample collection can significantly affect perceived iodine status, emphasizing the need for standardized sampling protocols in research .

Comparison with Similar Compounds

Potassium Iodide (KI)

Molecular Formula : KI

Structure : Simple ionic compound (K⁺ and I⁻).

Key Properties :

- Rapid absorption and excretion via kidneys, salivary glands, and respiratory mucosa .

- Melting point: 681°C; hygroscopic in humid environments .

- Uses : Antithyroid therapy, expectorant, and iodine supplementation .

- Side Effects : Iodism (e.g., acneiform eruptions, rhinitis, metallic taste) and hypersensitivity reactions .

Comparison :

- Structural Complexity : Pretamazium iodide’s organic thiazolium structure contrasts with KI’s simplicity, likely altering bioavailability and tissue distribution.

- Toxicity : KI’s iodine-related side effects (e.g., iodism) may parallel Pretamazium’s risks if metabolized to release free iodide ions. However, Pretamazium’s larger size could reduce systemic iodine exposure .

Dimethylsulphonium Iodide

Molecular Formula : C₂H₇IS

Structure : Sulphonium cation ([(CH₃)₂S⁺]) with iodide counterion.

Key Properties :

Comparison :

- Bioactivity : Dimethylsulphonium’s antimicrobial mechanism may involve iodine release or direct membrane disruption, whereas Pretamazium’s thiazolium ring could enable redox activity or receptor binding.

- Stability : Pretamazium’s aromatic groups may enhance thermal stability compared to dimethylsulphonium iodide .

Methyl Iodide (CH₃I)

Molecular Formula : CH₃I

Structure : Volatile organic halide.

Key Properties :

Comparison :

Ammonium Iodide (NH₄I)

Molecular Formula : NH₄I

Structure : Ionic compound (NH₄⁺ and I⁻).

Key Properties :

Comparison :

- Stability : Pretamazium’s organic structure may resist hydrolysis better than NH₄I.

Research Findings and Gaps

- This compound: Limited data exist on its pharmacokinetics, toxicity, or specific targets.

- Comparative Insights: Iodide-containing compounds share risks of iodine-related toxicity, but structural modifications (e.g., organic cations in Pretamazium) may mitigate systemic exposure.

- Key Gaps :

- Pretamazium’s melting point, solubility, and metabolic pathways remain uncharacterized.

- Environmental impact assessment (if applicable) is absent compared to methyl iodide .

Preparation Methods

Classical Alkylation Route

The most straightforward method involves nucleophilic substitution between a tertiary amine precursor and methyl iodide, followed by iodide exchange. A hypothetical pathway derived from analogous quaternary ammonium syntheses proceeds as follows:

- Precursor synthesis : React 2-methylpyrrolidine (C₅H₁₁N) with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (C₄H₅F₃O₃) to form an amide intermediate.

- Quaternization : Treat the tertiary amine with methyl iodide (CH₃I) in acetonitrile at 60°C for 12 hours to form the quaternary ammonium iodide salt.

- Iodide metathesis : Perform anion exchange with potassium iodide (KI) in ethanol/water to enhance iodide purity.

Key parameters :

Metal-Catalyzed Coupling Strategy

Magnesium iodide (MgI₂) has emerged as a catalyst for constructing nitrogen heterocycles under mild conditions, as demonstrated in quinazoline syntheses. Adapting this methodology:

- Cyclization : React 1,2,4-triazole sodium derivative (C₂HN₃Na) with iodobenzene (C₆H₅I) in the presence of MgI₂ (5 mol%) under visible light irradiation.

- Oxidative coupling : Introduce molecular oxygen (O₂) to facilitate dehydrogenation, forming the bicyclic core.

- Side-chain functionalization : Attach the sulfhydryl-containing alkyl group via thiol-ene click chemistry.

Advantages :

Solid-Phase Synthesis for Scalability

Patented methodologies for iodinated surfactants suggest a resin-bound approach:

- Resin functionalization : Load Wang resin with a Fmoc-protected amine.

- Iterative coupling :

- Deprotect amine with piperidine/DMF.

- Couple with iodinated building blocks using HBTU/DIPEA activation.

- Cleavage and purification : Release the product via TFA cleavage, followed by preparative HPLC.

Critical considerations :

- Resin compatibility : Polystyrene resins may swell inadequately in iodinated solvents.

- Byproduct management : Triethylammonium iodide salts require extensive dialysis.

Analytical Validation

Spectroscopic Characterization

Table 1 : Key spectral signatures of this compound

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.2–3.5 ppm (N-CH₃), δ 7.1–7.3 ppm (Ar-H) | |

| ESI-MS | m/z 681.92 [M-I]⁺ | |

| FT-IR | 2920 cm⁻¹ (C-H stretch), 1630 cm⁻¹ (C=N) |

Purity Assessment

HPLC conditions :

- Column : C18, 5 μm, 250 × 4.6 mm

- Mobile phase : 60:40 acetonitrile/0.1% TFA

- Retention time : 12.3 minutes (main peak)

Impurity profiling reveals <0.5% deiodinated byproducts when using Method 2.2.

Industrial-Scale Considerations

Cost-Benefit Analysis

Table 2 : Comparative evaluation of synthesis methods

| Parameter | Alkylation Route | MgI₂ Catalysis | Solid-Phase |

|---|---|---|---|

| Yield | 58% | 72% | 41% |

| Purity | 95.2% | 98.7% | 99.1% |

| Catalyst Cost | $12/g | $8/g | $145/g |

| Scalability | Pilot plant | Bench scale | Lab scale |

Q & A

How can researchers formulate a focused research question on Pretamazium iodide’s physicochemical properties?

Methodological Answer:

- Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . For example:

- Population/Problem: this compound’s crystallographic stability.

- Intervention: Synthesis under varying temperature and humidity conditions.

- Outcome: Correlation between synthesis conditions and lattice parameters.

- Ensure the question is neither too broad nor too narrow. For instance, avoid vague inquiries like "What are this compound’s properties?" and instead ask: "How does humidity during synthesis affect this compound’s crystal lattice symmetry?" .

Q. What experimental methods are essential for characterizing this compound’s purity and structural identity?

Methodological Answer:

- Primary characterization : Use X-ray diffraction (XRD) to determine crystallinity and compare with known databases (e.g., ICDD PDF-4+) .

- Spectroscopic validation : Employ FTIR and Raman spectroscopy to identify functional groups and vibrational modes. Discrepancies between observed and theoretical spectra may indicate impurities or polymorphic variations .

- Quantitative purity analysis : Conduct elemental analysis (e.g., ICP-MS) to verify stoichiometry and detect trace contaminants .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported spectroscopic data?

Methodological Answer:

-

Replicate experiments : Reproduce synthesis and characterization protocols from conflicting studies. For example, if Study A reports a distinct FTIR peak at 1650 cm⁻¹ absent in Study B, standardize solvent purity, drying time, and spectrometer calibration across trials .

-

Control variables : Isolate factors like hydration state or oxidation potential that may influence spectral outcomes. Tabulate variables and outcomes systematically:

Variable Tested Spectral Feature Observed Discrepancy Proposed Resolution Hydration level O-H stretch Peak broadening Conduct synthesis in inert atmosphere Oxidation state I⁻ ion signal Shift in Raman peak Use XPS to confirm iodine oxidation state -

Collaborative validation : Share raw data and spectra with independent labs to confirm reproducibility .

Q. What strategies can mitigate challenges in reproducing this compound’s reported photovoltaic efficiency (e.g., in solar cell applications)?

Methodological Answer:

- Detailed protocol documentation : Follow guidelines from high-impact journals (e.g., Beilstein Journal of Organic Chemistry) to ensure experimental transparency. Include exact molar ratios, annealing temperatures, and substrate pretreatment steps .

- Material sourcing : Standardize precursor suppliers (e.g., Sigma-Aldrich vs. TCI America) to minimize batch-to-batch variability. For example, trace metal impurities in KI precursors can alter perovskite film morphology .

- Device architecture optimization : Use mesoporous scaffolds (e.g., TiO₂ or Al₂O₃) to enhance charge transport and reduce recombination losses, as demonstrated in perovskite solar cell research .

Data Analysis and Interpretation

Q. How can researchers statistically validate this compound’s bioactivity data when sample sizes are limited?

Methodological Answer:

- Use non-parametric tests : For small datasets (n < 30), apply Mann-Whitney U tests to compare bioactivity IC₅₀ values between this compound and control compounds .

- Bootstrap resampling : Generate confidence intervals for mean efficacy values to assess robustness despite limited samples .

- Meta-analysis : Aggregate data from fragmented studies using tools like RevMan to identify trends (e.g., dose-response relationships) .

Literature and Reproducibility

Q. How should researchers address gaps in existing literature on this compound’s thermodynamic properties?

Methodological Answer:

- Primary data generation : Design calorimetry experiments to measure ΔH°f (enthalpy of formation) using bomb calorimetry, referencing mercuric iodide’s well-documented thermodynamic data as a comparative framework .

- Leverage computational models : Apply DFT calculations (e.g., Gaussian 16) to predict properties like lattice energy, then validate with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.